molecular formula C24H24N4O4S B295843 (6Z)-5-IMINO-6-({2-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-6-({2-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295843
M. Wt: 464.5 g/mol
InChI Key: QKRAHAIVJDMNGZ-ZQFCNSAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-5-IMINO-6-({2-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of thiadiazolo[3,2-a]pyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-({2-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-6-({2-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

(6Z)-5-IMINO-6-({2-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-({2-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for its biological activities. The exact mechanism can vary depending on the specific application and target .

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O4S/c1-3-7-21-27-28-22(25)19(23(29)26-24(28)33-21)14-16-8-4-5-11-20(16)32-13-12-31-18-10-6-9-17(15-18)30-2/h4-6,8-11,14-15,25H,3,7,12-13H2,1-2H3/b19-14-,25-22?

InChI Key

QKRAHAIVJDMNGZ-ZQFCNSAKSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=CC=C3OCCOC4=CC=CC(=C4)OC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC=CC=C3OCCOC4=CC=CC(=C4)OC)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=CC=C3OCCOC4=CC=CC(=C4)OC)C(=O)N=C2S1

Origin of Product

United States

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